

Synthesis and manufacturing of Reactive Green 19

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Compound of Interest

Compound Name: **Reactive Green 19**

Cat. No.: **B12382097**

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An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. **Reactive Green 19**

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. **Reactive Green 19** is a polyazo reactive dye known for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose.^[1] Belonging to the azo class of dyes, it forms a covalent bond with the fiber, ensuring high wash fastness.^[2] The molecule is characterized by the presence of two dichlorotriazine reactive groups, which allows for fixation to the substrate under alkaline conditions.^{[1][3]} Its complex structure, featuring multiple sulfonic acid groups, imparts good water solubility, a crucial factor for dyeing processes.^[1]

This technical guide provides a detailed overview of the synthesis and manufacturing process of **Reactive Green 19**, including experimental protocols, quantitative data, and process visualizations.

Physicochemical and Technical Data

Quantitative data pertaining to **Reactive Green 19** is summarized below for easy reference.

Property	Value	Reference(s)
C.I. Name	Reactive Green 19, 205075	[1]
Molecular Formula	C ₄₀ H ₂₃ Cl ₂ N ₁₅ Na ₆ O ₁₉ S ₆	[1]
Molecular Weight	1418.94 g/mol	[1]
CAS Registry Number	61931-49-5	[1]
Appearance	Blue-green powder	[1]
Solubility in Water	120 g/L at 20 °C 150 g/L at 50 °C	[1]
Application	Dyeing and printing of cotton, viscose, and other cellulosic fibers. Also suitable for polyester/cotton and polyester/viscose blended fabrics.	[1]

Synthesis and Manufacturing Pathway

The synthesis of **Reactive Green 19** is a multi-step process that involves the sequential condensation of amines onto a cyanuric chloride core, followed by two separate diazotization and azo coupling reactions with a central coupling component, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).[\[1\]](#) The key to the synthesis is the temperature-dependent reactivity of the chlorine atoms on the cyanuric chloride, which allows for controlled, sequential nucleophilic substitution.[\[4\]](#)[\[5\]](#)

The overall manufacturing process can be broken down into three main stages:

- Synthesis of the Dichlorotriazinyl Amino Intermediate.
- Synthesis of the Monoazo Chromophore.
- Final Coupling to form the Disazo Dye.

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Experimental Protocols

The following sections provide detailed methodologies for the key stages of **Reactive Green 19** synthesis.

Stage 1: Synthesis of the Dichlorotriazinyl Amino Intermediate

This stage involves two sequential condensation reactions with cyanuric chloride.

Protocol:

- First Condensation (Formation of Intermediate A):
 - Charge a reaction vessel with an aqueous solution of 3-Aminobenzenesulfonic acid.
 - Cool the solution to 0-5°C with constant stirring.
 - Slowly add a solution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a suitable solvent like acetone.[6]
 - Maintain the pH of the reaction mixture between 4.0 and 4.5 by the simultaneous addition of a sodium carbonate solution (e.g., 10% w/v).[7] The function of the acid-binding agent is to neutralize the hydrogen chloride formed during the reaction.[8]
 - Continue stirring at 0-5°C for 3-5 hours until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.[5][7]
- Second Condensation (Formation of Intermediate B):
 - To the vessel containing Intermediate A, add an aqueous solution of 2,5-Diaminobenzenesulfonic acid.
 - Gradually raise the temperature of the reaction mixture to 45-50°C.[6]

- Maintain the pH at a neutral level (around 7.0) by adding sodium bicarbonate solution (1% w/v).^[6]
- Stir the mixture for an additional 3-4 hours at this temperature to complete the second condensation.
- The resulting product, the dichlorotriazinyl amino intermediate (Intermediate B), contains a free primary aromatic amino group from the 2,5-diaminobenzenesulfonic acid moiety, which will be used for the subsequent diazotization.

Stage 2 & 3: Diazotization and Azo Coupling Reactions

The formation of the final dye involves two coupling reactions onto the H-acid core, one under alkaline conditions and the other under acidic conditions. This is possible due to the different activating effects of the amino and hydroxyl groups on H-acid at different pH values.

Protocol:

- **Diazotization of Intermediate B:**
 - Prepare an aqueous solution of the Dichlorotriazinyl Amino Intermediate (Intermediate B) from Stage 1.
 - Cool the solution to 0-5°C in an ice bath.
 - Add hydrochloric acid to the solution, followed by the dropwise addition of a cold, aqueous solution of sodium nitrite (e.g., 20-40% w/v) while maintaining the temperature below 5°C. ^{[7][9]} This in-situ generation of nitrous acid converts the primary amino group to a diazonium salt (Diazonium Salt C).
 - Stir the mixture for approximately 1 hour. A slight excess of nitrous acid can be removed by adding a small amount of sulfamic acid.^[2]
- **First Coupling (Alkaline):**
 - In a separate vessel, dissolve H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in water and cool to 0-5°C.

- Adjust the pH of the H-acid solution to 9-10 with the addition of sodium hydroxide or sodium carbonate solution.[2]
- Slowly add the freshly prepared cold diazonium salt solution (Diazonium Salt C) to the alkaline H-acid solution over 30 minutes, keeping the temperature at 0-5°C.[2]
- Maintain the pH between 9.5 and 10 throughout the addition.[2] This alkaline condition directs the electrophilic attack of the diazonium salt to the position ortho to the hydroxyl group of H-acid.
- Stir for an additional hour to yield the monoazo product (Monoazo Product D).

- Second Coupling (Acidic):
 - Prepare a second equivalent of the diazonium salt (Diazonium Salt C) as described in step 1.
 - Add this second batch of diazonium salt solution to the reaction mixture containing the monoazo product (Monoazo Product D).
 - Adjust the pH of the mixture to 1-2 using hydrochloric acid and maintain the temperature between 5-10°C.[10]
 - Under these acidic conditions, the second coupling occurs at the position ortho to the amino group of the H-acid core.
 - Continue the reaction for 5-7 hours to ensure the completion of the disazo dye formation. [7]

Purification and Isolation

After the synthesis is complete, the **Reactive Green 19** dye must be isolated from the reaction mixture and purified.

Protocol:

- Salting Out: Add a significant quantity of sodium chloride (salting out) to the final reaction mixture to decrease the solubility of the dye and induce its precipitation.[11]

- Filtration: Collect the precipitated dye by filtration.
- Washing: Wash the filter cake with a brine solution to remove residual inorganic salts and water-soluble impurities.
- Drying: Dry the purified dye paste in a suitable industrial dryer.
- Standardization: The final dried powder is typically blended with diluents to meet commercial strength and quality standards.

For high-purity applications, advanced methods like membrane ultrafiltration can be employed to effectively remove inorganic salts and low molecular weight by-products.[\[12\]](#)

Process Workflow and Logic

The manufacturing process follows a logical sequence of controlled chemical reactions. The workflow is designed to manage the differing reactivity of the functional groups through careful control of temperature and pH at each stage.

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